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Compound of Interest

Compound Name:
3-Bromo-7-iodothieno[3,2-

C]pyridin-4-amine

Cat. No.: B1320027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine core, a heterocyclic scaffold, has emerged as a privileged structure in

medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical

guide provides an in-depth exploration of the diverse therapeutic potential of substituted

thienopyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and

antiplatelet properties. This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes the intricate signaling pathways modulated by these

versatile compounds.

Anticancer Activities of Substituted Thienopyridines
Substituted thienopyridines have garnered significant attention as a promising class of

anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[1][2]

Their mechanisms of action are often centered on the inhibition of key protein kinases involved

in tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases
Several thienopyridine derivatives have been identified as potent inhibitors of receptor tyrosine

kinases (RTKs) that are frequently dysregulated in cancer.
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VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical

mediator of angiogenesis, the process of new blood vessel formation that is essential for

tumor growth and metastasis. Thienopyrimidine-based compounds have been shown to

inhibit VEGFR-2, thereby impeding tumor neovascularization.[2]

RON and c-Met Inhibition: The recepteur d'origine nantais (RON) and c-Met are closely

related RTKs implicated in various cancers. Specific thieno[2,3-b]pyridine derivatives have

demonstrated potent inhibitory activity against both wild-type and splice variants of RON, as

well as c-Met, leading to the suppression of tumor cell proliferation and migration.

Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative substituted

thienopyridine derivatives against various cancer cell lines.
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Compound
ID

Substitutio
n Pattern

Cancer Cell
Line

Assay Type
IC50 / GI50
(µM)

Reference

6i

Thieno[2,3-

c]pyridine

with

thiomorpholin

e

HSC3 (Head

and Neck)
MTT 10.8 [3][4]

T47D

(Breast)
MTT 11.7 [3][4]

RKO

(Colorectal)
MTT 12.4 [3][4]

6a

Thieno[2,3-

c]pyridine

with

piperidine

HSC3 (Head

and Neck)
MTT 14.5 [3]

11n

Tetrahydropyr

idothienopyri

midine-urea

MCF-7

(Breast)
MTT 2.67 [2]

SW-480

(Colon)
MTT 6.84 [2]

HEPG-2

(Liver)
MTT 7.20 [2]

HUVEC

(Endothelial)
MTT 2.09 [2]

5a

2-

(benzylamino

)-5,6-

dimethylthien

o[2,3-

d]pyrimidin-

4(3H)-one

MDA-MB-435

(Melanoma)

NCI-60

Screen

Growth

Percent =

-31.02%

[5]
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Signaling Pathways in Cancer
Inhibition of VEGFR-2 by thienopyridine derivatives blocks downstream signaling cascades

crucial for angiogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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